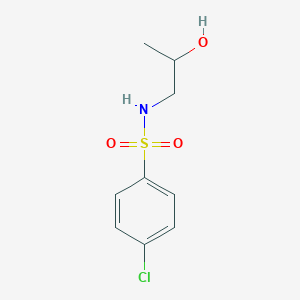
4-cloro-N-(2-hidroxipropil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H12ClNO3S and a molecular weight of 249.72 g/mol . It is characterized by the presence of a chloro group, a hydroxypropyl group, and a benzenesulfonamide moiety. This compound is typically found as a white to yellow solid and is used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide has several scientific research applications, including:
Métodos De Preparación
The synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1-propanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for efficient production .
Análisis De Reacciones Químicas
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom, yielding N-(2-hydroxypropyl)benzenesulfonamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. One key target is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s hydroxypropyl group and sulfonamide moiety are crucial for its binding to the enzyme’s active site .
Comparación Con Compuestos Similares
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar in structure but with an ethyl group instead of a propyl group.
4-chloro-N-(2-hydroxybutyl)benzenesulfonamide: Contains a butyl group, leading to different physical and chemical properties.
4-chloro-N-(2-hydroxyisopropyl)benzenesulfonamide: Features an isopropyl group, which may affect its biological activity and solubility.
The uniqueness of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide lies in its specific hydroxypropyl group, which influences its reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXRCMSJPLNDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)
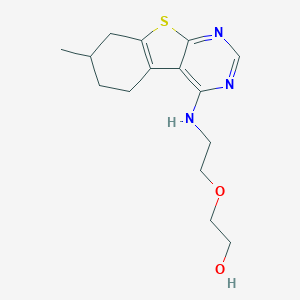

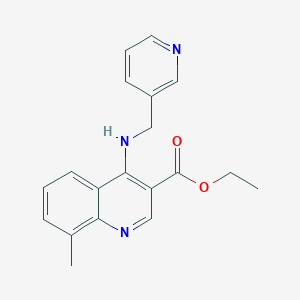
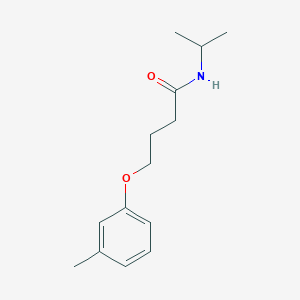
![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
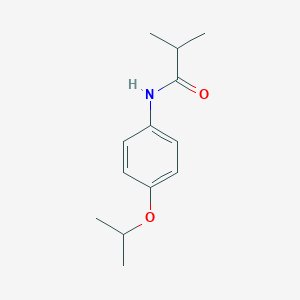
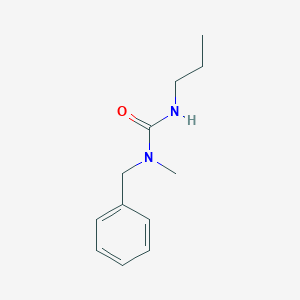
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
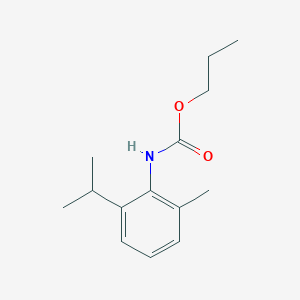
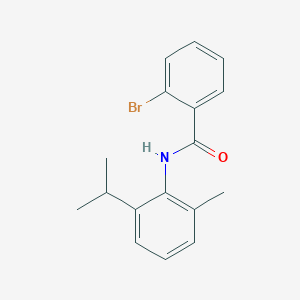
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
![3-(2-BROMOPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B255517.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)
